Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate
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Overview
Description
tert-Butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-(hydroxymethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its stability and reactivity make it suitable for various medicinal chemistry applications .
Industry: In the industrial sector, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate can be used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group allows for the efficient synthesis of target compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reactions, the carbamate protecting group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate is unique due to the presence of the chloro-substituted phenyl ring and hydroxymethyl group. These functional groups provide additional reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C12H16ClNO3 |
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Molecular Weight |
257.71 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
IZODQDROAPFZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)CO |
Origin of Product |
United States |
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